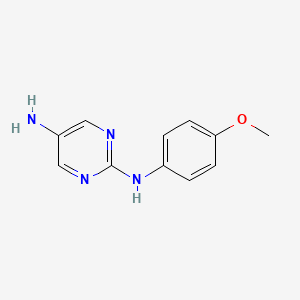

N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine is a chemical compound with the molecular formula C11H12N4O . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .Physical And Chemical Properties Analysis

N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine has a molecular weight of 216.24 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Scientific Research Applications

Therapeutic Potential

Pyrimidine derivatives, including N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine, have shown significant therapeutic potential . They are part of a larger group of compounds known as pyridopyrimidines, which have been studied extensively for their therapeutic applications . These compounds have been used in the development of new therapies and are present in several relevant drugs .

Antiviral Applications

Pyrimidine and its derivatives have demonstrated antiviral properties . This makes N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine a potential candidate for the development of new antiviral therapies .

Anticancer Applications

The anticancer activity of pyrimidine derivatives has been well-documented . As a derivative of pyrimidine, N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine could potentially be used in the development of new anticancer treatments .

Antioxidant Applications

Pyrimidine derivatives have also been shown to possess antioxidant properties . This suggests that N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine could potentially be used in the development of antioxidant therapies .

Antimicrobial Applications

The antimicrobial activity of pyrimidine derivatives has been established in various studies . This suggests that N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine could be used in the development of new antimicrobial treatments .

Neuroprotective and Anti-neuroinflammatory Applications

A study on triazole-pyrimidine hybrids, which include N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine, showed promising neuroprotective and anti-neuroinflammatory properties . These compounds exhibited significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antitumor Activity

N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine and its derivatives have shown potential antitumor activity . By incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine, a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were synthesized . These compounds were designed based on the structure of reported CDK inhibitors .

Antibacterial Applications

Research has shown that certain N’-substituents in pyrimidine derivatives can increase antibacterial activity . This suggests that N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine could potentially be used in the development of new antibacterial treatments .

Mechanism of Action

Target of Action

The primary target of N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein-serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine interacts with CDK6 by inhibiting its activity . This interaction disrupts the normal function of CDK6, leading to changes in cell cycle regulation and transcription .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This can lead to downstream effects such as the disruption of cell proliferation and growth .

Result of Action

The result of N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine’s action is the inhibition of cell proliferation and growth . This is due to the disruption of cell cycle regulation and transcription caused by the inhibition of CDK6 .

properties

IUPAC Name |

2-N-(4-methoxyphenyl)pyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-10-4-2-9(3-5-10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDUCGIVROUICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)

![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)